molecular formula C12H6Cl2FN3 B13759542 5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine CAS No. 1159982-83-8

5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine

Cat. No.: B13759542
CAS No.: 1159982-83-8
M. Wt: 282.10 g/mol
InChI Key: VXNQMONUHVKYGZ-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine is a compound belonging to the pyrazolo[1,5-A]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their potential therapeutic applications, particularly as antitumor agents . The structure of this compound consists of a fused pyrazole and pyrimidine ring system, with chlorine atoms at positions 5 and 7, and a fluorophenyl group at position 2.

Preparation Methods

The synthesis of 5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-A]pyrimidine scaffold. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclocondensation process. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt critical pathways in cancer cells, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and photophysical properties.

Properties

CAS No.

1159982-83-8

Molecular Formula

C12H6Cl2FN3

Molecular Weight

282.10 g/mol

IUPAC Name

5,7-dichloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H6Cl2FN3/c13-10-6-11(14)18-12(16-10)5-9(17-18)7-1-3-8(15)4-2-7/h1-6H

InChI Key

VXNQMONUHVKYGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=C2)N=C(C=C3Cl)Cl)F

Origin of Product

United States

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